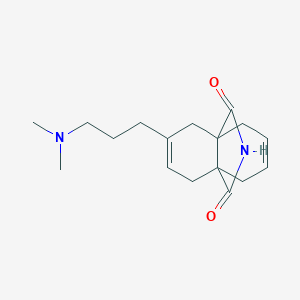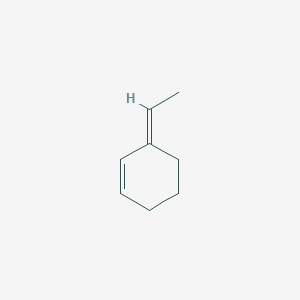
Diphenylglyoxal bis(guanylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylglyoxal bis(guanylhydrazone) (DPGB) is a chemical compound that has been extensively studied for its potential applications in scientific research. DPGB is a guanylhydrazone derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. In
Scientific Research Applications
Diphenylglyoxal bis(guanylhydrazone) has a range of potential applications in scientific research, particularly in the fields of cancer biology and infectious diseases. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and leukemia. Diphenylglyoxal bis(guanylhydrazone) has also been studied for its potential as an antiviral agent, with promising results against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Mechanism of Action
The mechanism of action of Diphenylglyoxal bis(guanylhydrazone) is complex and not fully understood. It is thought to act by inhibiting the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and inhibition of ODC leads to a decrease in polyamine levels and ultimately cell death.
Biochemical and Physiological Effects
Diphenylglyoxal bis(guanylhydrazone) has a range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis (programmed cell death), and inhibition of DNA synthesis. It has also been shown to modulate the immune response, with potential applications in the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
Diphenylglyoxal bis(guanylhydrazone) has several advantages as a tool for scientific research, including its ability to selectively inhibit ODC activity and its potential as an antiviral agent. However, it also has limitations, including its toxicity at high concentrations and its potential to interfere with other cellular processes.
Future Directions
There are several potential future directions for research on Diphenylglyoxal bis(guanylhydrazone). One area of interest is the development of Diphenylglyoxal bis(guanylhydrazone) analogs with improved efficacy and reduced toxicity. Another potential direction is the study of Diphenylglyoxal bis(guanylhydrazone) in combination with other drugs or therapies, with the goal of enhancing its antitumor or antiviral activity. Finally, further research is needed to fully understand the mechanism of action of Diphenylglyoxal bis(guanylhydrazone) and its potential applications in various fields of scientific research.
Conclusion
Diphenylglyoxal bis(guanylhydrazone) is a promising compound with a range of potential applications in scientific research. Its ability to selectively inhibit ODC activity and its potential as an antiviral agent make it a valuable tool for studying various cellular processes. However, further research is needed to fully understand its mechanism of action and potential limitations, as well as to explore its potential future directions.
Synthesis Methods
Diphenylglyoxal bis(guanylhydrazone) can be synthesized through a multi-step process involving the reaction of diphenylglyoxal with guanylhydrazine. The resulting compound is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
properties
CAS RN |
16098-69-4 |
|---|---|
Molecular Formula |
C32H56O8Sn |
Molecular Weight |
322.37 g/mol |
IUPAC Name |
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1,2-diphenylethylidene]amino]guanidine |
InChI |
InChI=1S/C16H18N8/c17-15(18)23-21-13(11-7-3-1-4-8-11)14(22-24-16(19)20)12-9-5-2-6-10-12/h1-10H,(H4,17,18,23)(H4,19,20,24)/b21-13+,22-14+ |
InChI Key |
KGXUDKVLMOAEII-JFMUQQRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C(=NN=C(N)N)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C(=NN=C(N)N)C2=CC=CC=C2 |
synonyms |
diphenylglyoxal bis(guanylhydrazone) DPGBG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)


![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)






![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)